6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride
Overview
Description
6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride is a useful research compound. Its molecular formula is C9H9Cl3N2 and its molecular weight is 251.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride are dopamine D2, D3, serotonin 5-HT2A, 5-HT2C, 5-HT1A, 5-HT1D, and α1 adrenergic receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.
Mode of Action
This compound exhibits strong affinity towards its primary targets. It acts as an antagonist for dopamine D1, D2, serotonin 5-HT2A, 5-HT1D receptors, and as an agonist for the 5-HT1A receptor . Additionally, it inhibits the reuptake of serotonin and norepinephrine from the presynaptic membrane .
Biochemical Pathways
The compound’s action on various receptors leads to a series of biochemical reactions. By blocking the mesolimbic pathway’s dopamine D2 receptors, it alleviates positive symptoms of schizophrenia. By stimulating the prefrontal cortex’s dopamine D1 receptors, it improves negative and cognitive symptoms . The compound’s action on the nigrostriatal pathway’s receptors can partially counteract its blockade of dopamine D2 receptors, thus reducing extrapyramidal side effects . Its action on the hypothalamic-pituitary pathway’s receptors can partially counteract its blockade of dopamine D2 receptors, thus reducing hyperprolactinemia .
Pharmacokinetics
The compound’s solubility in dimethylformamide suggests that it may have good bioavailability.
Result of Action
The compound’s action results in alleviation of both positive (hallucinations, delusions, thought and behavior abnormalities) and negative symptoms (emotional monotony, reduced volitional behavior) of schizophrenia . It is particularly effective in treating negative symptoms .
Properties
IUPAC Name |
6-chloro-2-(2-chloroethyl)-1H-benzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2.ClH/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9;/h1-2,5H,3-4H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBXRLZXORCZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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